2-Meimpg
Description
Context of Nonenzymatic Nucleic Acid Replication in the Origin of Life
The central dogma of modern biology describes the flow of genetic information from DNA to RNA to protein. However, the origin of this complex system presents a "chicken and egg" paradox: which came first, the genetic information carrier (nucleic acids) or the catalysts (proteins) required for their replication and function? The RNA World hypothesis offers a potential solution, proposing an early stage of life where RNA molecules performed both roles: storing genetic information and catalyzing biochemical reactions as ribozymes. portlandpress.comresearchgate.netmdpi.comelifesciences.orgijpmbs.commdpi.comrnabiochemistry.com
For an RNA World to emerge, a mechanism for RNA replication must have existed before the advent of sophisticated protein enzymes. This is where nonenzymatic nucleic acid replication becomes critical. acs.orgportlandpress.comresearchgate.netelifesciences.orgijpmbs.commdpi.comresearchgate.net This process involves the spontaneous polymerization of activated nucleotide monomers on a template strand, guided by Watson-Crick base pairing, without the assistance of protein polymerases. acs.orgportlandpress.comresearchgate.netelifesciences.orgijpmbs.commdpi.com While modern biological replication is highly efficient and accurate due to enzymatic proofreading, early nonenzymatic replication would likely have been less precise. mdpi.com However, it is considered a plausible pathway for the initial generation and propagation of RNA sequences in a prebiotic environment. acs.orgportlandpress.comresearchgate.netelifesciences.orgijpmbs.commdpi.comresearchgate.net
Significance of Activated Nucleotides as Model Substrates for Chemical Evolution
The formation of phosphodiester bonds that link nucleotides in a nucleic acid polymer is an energetically unfavorable process in aqueous solutions. mdpi.com In modern biology, this energy barrier is overcome by the hydrolysis of high-energy phosphate (B84403) bonds in nucleoside triphosphates, catalyzed by enzymes. nih.gov In a prebiotic setting lacking enzymes, alternative mechanisms are required. Activated nucleotides, possessing a leaving group that makes the phosphodiester bond formation more facile, serve as crucial model substrates for studying how polymerization could occur spontaneously. acs.orgresearchgate.netmdpi.comelifesciences.orgijpmbs.commdpi.comresearchgate.netnih.govnasa.govd-nb.infonih.gov
Various activating groups have been explored in prebiotic chemistry research, including imidazoles, 2-methylimidazole (B133640), and 2-aminoimidazole. acs.orgpnas.orgacs.orgharvard.eduelifesciences.org These groups enhance the reactivity of the nucleotide's phosphate group, allowing it to react with the 3'-hydroxyl end of a growing primer strand, leading to chain elongation. pnas.orgresearchgate.netacs.orgacs.org Studies with these activated monomers provide insights into the feasibility of nonenzymatic polymerization under simulated early Earth conditions, including the influence of factors like metal ions and mineral surfaces. nih.govnasa.govmdpi.comnih.govacs.org
Overview of 2-MeImpG as a Key Molecule in RNA World Hypotheses
2-Methylimidazole-activated guanosine (B1672433) (2-MeImpG) has been extensively studied as a model activated nucleotide in the context of the RNA World hypothesis. pnas.orgresearchgate.netrcsb.orgpnas.org Its significance stems from early work demonstrating its ability to undergo template-directed polymerization on a complementary RNA strand (specifically, a poly(C) template) to form phosphodiester-linked oligoguanylates. nih.govmdpi.com
Research using 2-MeImpG has been instrumental in elucidating potential mechanisms of nonenzymatic RNA polymerization. Studies have shown that the reaction can proceed through the formation of an imidazolium-bridged dinucleotide intermediate, where two activated monomers react with each other before the intermediate is added to the primer strand. pnas.orgresearchgate.netacs.orgacs.org This mechanism, distinct from a simple stepwise addition of monomers, suggests a more complex process in prebiotic polymerization. pnas.orgacs.org
Furthermore, experiments with 2-MeImpG have provided valuable data on the regioselectivity of nonenzymatic polymerization. Early studies indicated that while imidazole-activated guanosine yielded a mixture of 2'-5' and 3'-5' phosphodiester linkages, activation with 2-methylimidazole led to an improved preference for the canonical 3'-5' linkage found in modern RNA. acs.org This finding is significant because the prevalence of 3'-5' linkages is crucial for the structural and functional integrity of RNA. mdpi.com
The study of 2-MeImpG continues to contribute to our understanding of the chemical challenges and potential solutions for RNA formation in a prebiotic setting. While 2-aminoimidazole-activated nucleotides have shown even greater efficiency in some nonenzymatic copying reactions, 2-MeImpG remains a foundational molecule in this field, having provided key insights into the mechanisms and feasibility of nonenzymatic RNA polymerization. acs.orgnih.gov
Detailed Research Findings:
Research on 2-MeImpG has provided quantitative data on its reactivity and the nature of the resulting phosphodiester bonds. Early experiments by Orgel and coworkers demonstrated template-directed oligomerization of 2-MeImpG on poly(C) templates. nih.govmdpi.com These reactions could yield substantial amounts of relatively long oligomers, with conversions of the activated monomer reaching up to 89% under certain conditions, such as at 0°C over 14 days. mdpi.com
Studies comparing different activating groups highlighted the impact of 2-methylimidazole on regioselectivity. While imidazole (B134444) activation resulted in a mixture of linkage isomers, 2-methylimidazole activation showed a preference for the biologically relevant 3'-5' phosphodiester bond. acs.org This improved regioselectivity is a crucial aspect for the potential emergence of functional RNA polymers.
More recent mechanistic studies involving 2-MeImpG have utilized techniques like kinetic analysis and crystallography. pnas.orgrcsb.orgacs.org Kinetic studies have supported a mechanism involving the formation of a 2-methylimidazolium-bridged dinucleotide intermediate. acs.orgnih.gov Crystallographic studies of RNA primer-template complexes with analogues of 2-MeImpG and its intermediates have provided structural insights into how these molecules bind to the template and how the reaction might proceed. pnas.orgrcsb.org These studies suggest that the intermediate can bind to the template through Watson-Crick base pairs, positioning the reactive groups for phosphodiester bond formation. pnas.org
Data Table:
While specific comprehensive data tables detailing reaction yields or rates across a wide range of conditions solely for 2-MeImpG are dispersed throughout the literature, the following table summarizes key comparative findings regarding the regioselectivity influenced by the imidazole activating group, based on research findings. acs.org
| Activated Guanosine Monomer | Predominant Phosphodiester Linkage | Reference |
| Imidazole-activated Guanosine | Mixture of 2'-5' and 3'-5' | acs.org |
| 2-Methylimidazole-activated Guanosine (2-MeImpG) | Predominantly 3'-5' | acs.org |
This table illustrates a key finding that underscores the importance of the activating group's structure in influencing the outcome of nonenzymatic polymerization, a critical factor in considering plausible prebiotic pathways to RNA.
Properties
CAS No. |
80242-42-8 |
|---|---|
Molecular Formula |
C14H18N7O7P |
Molecular Weight |
427.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C14H18N7O7P/c1-6-16-2-3-21(6)29(25,26)27-4-7-9(22)10(23)13(28-7)20-5-17-8-11(20)18-14(15)19-12(8)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,25,26)(H3,15,18,19,24)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
FNFGBPODSJXHGB-QYVSTXNMSA-N |
Isomeric SMILES |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Canonical SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 2 Meimpg
Synthesis Methodologies for 2-MeImpG
The primary method for synthesizing 2-MeImpG involves the activation of guanosine (B1672433) 5'-monophosphate using 2-methylimidazole (B133640). nasa.govnasa.govrsc.org This activation renders the phosphate (B84403) group susceptible to nucleophilic attack, a key step in polymerization reactions.
Activation of Guanosine 5'-Monophosphate with 2-Methylimidazole
The synthesis of 2-MeImpG typically begins with guanosine 5'-monophosphate (GMP). nasa.govnasa.gov GMP is a ribonucleotide consisting of a guanine (B1146940) base, a ribose sugar, and a phosphate group. wikipedia.org The activation involves reacting GMP with 2-methylimidazole. nasa.govnasa.govrsc.org This reaction forms a phosphoroimidazolide linkage, where the 2-methylimidazolyl group replaces a hydroxyl group on the phosphate. elifesciences.org This activated species, 2-MeImpG, is more reactive than the parent GMP and can undergo polymerization reactions, especially in the presence of a template. nasa.govnasa.govnasa.govacs.org
A modified published protocol has been used to activate mononucleotide monophosphates and oligonucleotide monophosphates using 2-methylimidazole. elifesciences.org For instance, 5'-phosphoro-AGC was dissolved in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of 2-methylimidazole, triphenylphosphine, 2,2'-dipyridyldisulfide, and triethylamine. elifesciences.org This general approach highlights the reagents and conditions typically employed in the activation step.
Optimization of Reaction Conditions for Yield Enhancement
Optimization of the reaction conditions is important to maximize the yield of 2-MeImpG and minimize side reactions, such as hydrolysis. Studies on the kinetics of 2-MeImpG reactions have been conducted to understand the factors influencing its formation and subsequent reactions. nasa.govnih.gov
In the absence of a template, the primary reaction pathway for 2-MeImpG is hydrolysis of the P-N bond, yielding the unreactive guanosine 5'-monophosphate and 2-methylimidazole. nasa.govnasa.gov Concentrated solutions of 2-MeImpG in the absence of a template form only small amounts of dinucleotides. nasa.govnasa.gov However, in the presence of a template like poly(C), oligoguanylates of significant length can be detected. nasa.govnasa.govacs.org This indicates that the template plays a crucial role in directing the reaction towards polymerization rather than hydrolysis. nasa.govnasa.govacs.org
Magnesium ions have been found to catalyze the hydrolysis of the P-N bond in imidazolide-activated nucleotides, including 2-MeImpG, by promoting the attack of hydroxide (B78521) ions. nih.gov This catalytic effect of Mg2+ is particularly effective at around pH 10. nih.gov Understanding the influence of ions like Mg2+ and pH is vital for optimizing reaction conditions to favor polymerization over hydrolysis in template-directed synthesis. nih.gov
Studies have also investigated the effect of temperature on the template-directed oligomerization of 2-MeImpG. nasa.gov The effect of the template on the rate of internucleotide bond formation remains constant across a temperature range of 6°C to 37°C, implying similar activation energies for template-catalyzed polymerization and dimerization in the absence of a template. nasa.govnasa.gov
Preparation of Isotope-Labeled 2-MeImpG and Derivatives
Isotope labeling of 2-MeImpG and its derivatives is a valuable technique for mechanistic studies, allowing researchers to track the fate of specific atoms during reactions. For example, 13C isotope labeling at the C2 position of the imidazole (B134444) ring in 2-MeImpC has been used in NMR studies to investigate the formation of intermediates, such as the imidazolium-bridged dinucleotide. acs.org Such labeling experiments provide insights into the reaction pathways and the structure of transient species. acs.org
While direct details on the preparation of isotope-labeled 2-MeImpG were not extensively found, the use of labeled derivatives in mechanistic studies confirms the feasibility and importance of this approach. acs.org
Synthesis of Nonhydrolyzable Analogues for Mechanistic Probing
Due to the inherent reactivity and limited stability of 2-MeImpG, particularly its susceptibility to hydrolysis, nonhydrolyzable analogues have been synthesized. nih.govnih.govacs.orgacs.org These analogues mimic the structure and properties of 2-MeImpG but contain stable linkages that are not easily hydrolyzed, making them suitable for structural and mechanistic studies where the activated monomer itself is too transient. nih.govnih.govacs.orgacs.orgpnas.org
Guanosine 5′-(3-methyl-1H-pyrazol-4-yl)phosphonate (PZG) Analogues
Guanosine 5′-(3-methyl-1H-pyrazol-4-yl)phosphonate (PZG) is a nonhydrolyzable analogue designed to mimic the activated monomer 2-MeImpG. pnas.orgpnas.orgwalisongo.ac.id In PZG, the labile N-P bond of 2-MeImpG is replaced with a stable C-P bond, connecting a 3-methylpyrazolyl group to the phosphorus via a phosphonate (B1237965) linkage. walisongo.ac.id This modification results in a molecule that is isosteric to 2-MeImpG and possesses similar structural and aromatic characteristics. walisongo.ac.id
PZG has been synthesized and used in crystallographic studies of RNA-PZG complexes to understand how activated ribonucleotides interact with RNA templates. pnas.orgpnas.orgwalisongo.ac.id These studies have provided insights into base-pairing interactions, including both Watson-Crick and noncanonical pairs. pnas.orgpnas.org
Guanosine 5′-(4-methylimidazolyl)phosphonate (ICG) Analogues
Guanosine 5′-(4-methylimidazolyl)phosphonate (ICG) is another nonhydrolyzable analogue of 2-MeImpG. nih.govnih.govacs.orgacs.orgresearchgate.net It is considered the third and closest nonhydrolyzable isosteric analogue of 2-MeImpG reported to date. nih.govacs.orgacs.org ICG mimics the structure and basicity of 2-MeImpG, particularly the nonhydrolyzable heteroaryl-phosphonate moiety that resembles the leaving group of 2-MeImpG. acs.org
The synthetic strategy for ICG has been described as parallel to the synthesis of PZG. nih.gov This involves protecting 4-bromo-5-methylimidazole, installing the phosphonate moiety via a palladium-catalyzed carbon-phosphorus coupling, coupling the protected C-P-linked imidazolylphosphonate to the 5'-hydroxyl of guanosine, and subsequent deprotection to yield ICG. nih.gov
ICG has been used in mechanistic studies of nonenzymatic RNA primer extension. nih.govnih.govacs.orgresearchgate.net While designed as a nonhydrolyzable probe, ICG has shown modest catalytic activity in primer extension at acidic pH. nih.govnih.govacs.orgresearchgate.net This catalytic effect is attributed to the formation of a stable 5'-5'-imidazole-bridged guanosine-cytosine dinucleotide with both labile N-P and stable C-P linkages. nih.govacs.org Crystallographic studies using ICG have aimed to capture the state of the complex prior to the formation of the imidazolium-bridged intermediate and primer extension. acs.org
Guanosine 5′-(2-methylpyrrolyl)phosphonate (PYG) Analogues
Guanosine 5′-(2-methylpyrrolyl)phosphonate (PYG) is a nonhydrolyzable analogue of 2-MeImpG. acs.org Analogues like PYG are designed for mechanistic studies of nonenzymatic RNA primer extension, providing stable mimics of the activated nucleotide. acs.orgnih.govnih.gov The synthesis and properties of PYG have been reported as part of efforts to understand the catalytic mechanisms involved in these polymerization processes. acs.org Studies comparing 2-MeImpG and its analogues like PYG and ICG (guanosine 5′-(4-methylimidazolyl)phosphonate) have investigated their pKa values and binding constants for RNA primer-template complexes, providing insights into their chemical behavior and catalytic activity. acs.org
Table 1: pKa Values of 2-MeImpG and Select Analogues
| Compound | Leaving Group | pKa |
| 2-MeImpG | 2-methylimidazole | 6.7 (literature value 7.09) acs.org |
| PYG | 2-methylpyrrole | At least 4 units lower than ICG acs.org |
| ICG | 4-methylimidazole | 6.3 acs.org |
Research findings indicate that while 2-MeImpG and some analogues can catalyze primer extension, their catalytic effects vary depending on conditions like pH and the presence of templates. acs.org
Derivatization for Altered Sugar-Phosphate Backbones and Nucleophilicity
Chemical derivatization of 2-MeImpG and its related nucleotides is undertaken to modify properties such as the sugar-phosphate backbone structure and the nucleophilicity of the attacking group in polymerization reactions. These modifications are explored to understand their impact on template-directed synthesis efficiency and the potential for forming alternative genetic polymers.
Deoxyribonucleotide derivatives, such as deoxyguanosine 5′-phosphoryl-2-methylimidazolide (2-MeImpdG), are synthesized to investigate template-directed polymerization in the context of DNA-like backbones. The synthesis of 2-MeImpdG allows for the study of its incorporation into oligodeoxyguanylate products in the presence of templates like poly(C). acs.orgresearchgate.net Kinetic studies have shown that the synthesis of pyrophosphate-linked dideoxyguanylate (G2p) from 2-MeImpdG exhibits a second-order dependence on the monomer concentration in the absence of a template. researchgate.net The presence of poly(C) accelerates this synthesis and leads to the formation of longer oligodeoxyguanylate products. researchgate.net Studies using 2-MeImpdG and guanosine 5′-phosphorylmorpholinamide (mor-pG) have demonstrated that poly(C) templates can catalyze the reaction between template-bound monomers and influence the regioselectivity of dimer formation. acs.org
Amino-sugar nucleotide derivatives are synthesized to explore the effect of enhanced nucleophilicity from an amino group compared to a hydroxyl group on primer extension reactions. For instance, 2′-amino-2′-deoxythreose nucleotide derivatives, such as the activated guanine nucleotide 2-MeImpntG, have been synthesized. nih.govacs.orgacs.orgacs.org The synthesis of 2-MeImpntG involves the phosphorylation of the 3′-hydroxyl of a protected 2′-amino-2′-deoxythreose guanine nucleoside, followed by activation as the 2-methylimidazolide. acs.org
Research with 2-MeImpntG has shown its ability to extend a primer on RNA, DNA, and TNA (threose nucleic acid) templates, demonstrating the potential for polymerization of this modified nucleotide. nih.gov While 2′-amino modifications can enhance the rate of nonenzymatic ligation in some systems, the rate constants for primer extension with 2-MeImpntG were found to be lower compared to activated 2′-amino and 3′-amino-2′,3′-dideoxyribose systems under similar conditions. nih.gov
Another example is 3′-NH2-2-MeImpddG, a 3′-amino-2′,3′-dideoxyribonucleoside derivative. Activated amino-sugar nucleotides like this are expected to have more nucleophilic amine groups, potentially leading to faster primer extension. nih.govacs.org However, these monomers can also be prone to cyclization, which can impair the efficiency of template copying. nih.govacs.org For example, 3′-NH2-2-MeImpddG was reported to undergo cyclization relatively quickly under certain conditions. nih.govacs.org
Morpholino Nucleic Acid (MoNA) derivatives, such as 2-methylimidazole-activated morpholino guanosine (2-MeImpmG), represent another class of modified nucleotides with altered backbones. nih.govacs.orgharvard.edu In MoNA, the sugar ring is replaced by a morpholino ring, and the phosphodiester linkage is replaced by a phosphoramidate (B1195095) linkage, with the secondary amine of the morpholino group providing the nucleophilicity for polymerization. nih.govacs.org
The synthesis of 2-methylimidazole-activated MoNA monomers like 2-MeImpmG typically starts from their corresponding ribonucleoside 5′-monophosphates. nih.govacs.org These activated MoNA monomers have been shown to enable rapid and efficient extension of morpholino-terminated primers on RNA templates. nih.govacs.org The enhanced nucleophilicity of the morpholino amine compared to the 3′-hydroxyl of ribose is believed to contribute to the faster primer extension rates observed with MoNA derivatives. nih.govacs.org Studies have demonstrated that the extension of an RNA primer terminated with a morpholino-nucleotide using 2-MeImpmG can proceed very rapidly on RNA templates. nih.govacs.org
Table 2: Comparison of Nucleophilicity and Reactivity in Primer Extension
| Nucleophile Type | Example Derivative | Expected Nucleophilicity | Observed Primer Extension Rate | Notes |
| 3′-Hydroxyl (Ribose) | 2-MeImpG | Standard | Slower (compared to amino/morpholino) nih.govacs.org | Prone to hydrolysis and cyclization nih.govacs.org |
| Primary Amine (e.g., 3′-NH2) | 3′-NH2-2-MeImpddG | Higher | Faster (compared to 3′-hydroxyl) nih.govacs.org | Prone to cyclization nih.govacs.org |
| Secondary Amine (Morpholino) | 2-MeImpmG | Higher | Very Rapid nih.govacs.org | Enables efficient template copying nih.govacs.org |
These derivatization strategies highlight ongoing research into developing nucleotides with modified structures and enhanced reactivity for potential applications in areas such as synthetic biology and understanding prebiotic chemistry.
Reaction Mechanisms and Kinetic Analysis of 2 Meimpg
Hydrolysis Pathways and Kinetic Parameters
Hydrolysis is a significant degradation pathway for 2-MeImpG, competing with its incorporation into growing oligonucleotide chains nih.gov. Understanding the hydrolysis mechanisms and kinetics is crucial for evaluating the stability and efficiency of 2-MeImpG in various conditions.
Mechanisms of P-N Bond Hydrolysis and Leaving Group Liberation
The hydrolysis of 2-MeImpG involves the cleavage of the phosphodiester bond linking the guanosine (B1672433) monophosphate to the 2-methylimidazole (B133640) leaving group nih.govresearchgate.netresearchgate.net. This reaction yields guanosine 5'-monophosphate (GMP) and 2-methylimidazole researchgate.netresearchgate.net.
Studies suggest that hydrolysis can occur through different mechanisms depending on the conditions, including spontaneous, acid-catalyzed, base-catalyzed, and metal-ion catalyzed pathways nih.govviu.ca. In the neutral pH range, hydrolysis may involve the attack of water on a zwitterionic form of the phosphoroimidazolide, where the imidazolide (B1226674) moiety is protonated and the phosphate (B84403) is deprotonated nih.govnih.gov. The leaving group ability of 2-methylimidazole has a strong influence on the hydrolysis rate nih.gov. A linear correlation has been observed between the leaving group pKa and the logarithm of the hydrolysis rate for a series of phosphoroimidazolides nih.gov.
Influence of pH on Hydrolysis Rates and Stability
The rate of 2-MeImpG hydrolysis is significantly influenced by pH nih.govresearchgate.net. Mg²⁺ catalysis, for instance, is particularly effective around pH 10, leading to substantial rate accelerations nih.gov. At other pH values, the catalytic effect of Mg²⁺ is less pronounced because the non-catalyzed reaction is faster nih.gov.
Studies comparing hydrolysis rates in the presence of different metal ions have shown that 2-MeImpG hydrolyzes faster in the presence of Fe²⁺ than Mg²⁺ at neutral pH, and this difference is even more significant at pH 9 researchgate.net. The rapid Fe²⁺-promoted hydrolysis at high pH can lead to depletion of 2-MeImpG, potentially limiting the yield of primer extension products researchgate.net. Conversely, activated morpholino monomers, related compounds, have shown stability in the pH range of 10 to 12, suggesting that basic pH can be crucial for the stability of activated nucleotides where side reactions require a protonated leaving group acs.org.
Impact of Metal Ions on Hydrolysis Kinetics
Metal ions, particularly divalent cations like Mg²⁺ and Fe²⁺, have a notable impact on the hydrolysis kinetics of 2-MeImpG nih.govresearchgate.net. Mg²⁺ ions catalyze the hydroxide (B78521) ion attack on the P-N bond of 2-MeImpG nih.gov. This catalysis is attributed to the reaction of the zwitterionic form of the substrate with hydroxide, rather than the anionic form with water nih.gov.
Quantitative data on the effect of Mg²⁺ concentration on the pseudo-first-order rate constants of 2-MeImpG hydrolysis have been obtained across a range of pH values nih.gov. At pH 10, a 0.02 M concentration of Mg²⁺ resulted in a 15-fold acceleration, while a 0.2 M concentration led to a 115-fold acceleration nih.gov.
Fe²⁺ has been shown to catalyze 2-MeImpG hydrolysis even more effectively than Mg²⁺, especially at higher pH researchgate.net. At neutral pH, hydrolysis was approximately 10 times faster with Fe²⁺, and over 100-fold faster at pH 9, compared to Mg²⁺ researchgate.net.
Nucleoside monophosphates (pN) can also influence the hydrolysis of 2-MeImpG, acting as a general base to enhance the hydrolysis of the P-N bond researchgate.netnasa.gov.
Here is a table summarizing some kinetic data on 2-MeImpG hydrolysis influenced by metal ions and pH:
| Condition | Pseudo-first-order rate constant (h⁻¹) | Fold Acceleration (vs. no Mg²⁺) | Source |
| No metal ions, pH 7.57 | 0.022 | - | harvard.edu |
| 100 mM Mg²⁺, pH 7.57 | 0.011 | ~0.5 (Slight decrease) | harvard.edu |
| 50 mM Mg²⁺, neutral pH | - | - | researchgate.net |
| 50 mM Fe²⁺, neutral pH | ~10x rate with 50mM Mg²⁺ | - | researchgate.net |
| 50 mM Mg²⁺, pH 9.0 | - | - | researchgate.net |
| 50 mM Fe²⁺, pH 9.0 | >100x rate with 50mM Mg²⁺ | - | researchgate.net |
| 0.02 M Mg²⁺, pH 10 | - | 15 | nih.gov |
| 0.2 M Mg²⁺, pH 10 | - | 115 | nih.gov |
Note: Some values are relative or approximate based on graphical data or descriptions in the source.
Mechanisms of Nonenzymatic Primer Extension
Beyond hydrolysis, 2-MeImpG is a key substrate in nonenzymatic template-directed RNA primer extension, a process relevant to the study of the origin of life pnas.orgpnas.orgresearchgate.net. This process involves the addition of activated monomers to a growing primer strand, guided by a template nucleic acid.
Formation and Reactivity of the Imidazolium-Bridged Dinucleotide Intermediate
Recent research has revealed that nonenzymatic primer extension with 2-MeImpG does not solely proceed via a simple in-line nucleophilic substitution where the primer's 3'-hydroxyl attacks the monomer's phosphate nih.govresearchgate.net. Instead, a dominant pathway involves the initial reaction of two activated monomers to form a highly reactive imidazolium-bridged dinucleotide intermediate pnas.orgpnas.orgnih.govresearchgate.net. This intermediate is characterized by the phosphate groups of two nucleotides linked to a single imidazolium (B1220033) group through two P-N bonds, resulting in a permanent positive charge on the imidazolium ring .
This imidazolium-bridged intermediate then binds to the RNA template through Watson-Crick base pairs pnas.org. Once bound, the intermediate is in a conformation that favors the subsequent reaction with the primer's 3'-hydroxyl, leading to primer extension and the release of an activated nucleotide as a leaving group pnas.orgnih.gov. The formation of this intermediate provides a mechanistic explanation for previously observed catalysis by a downstream activated nucleotide nih.gov.
The reactivity of this intermediate is significantly higher than that of the individual monomers pnas.orgnih.gov. Analogs of the imidazolium-bridged intermediate, such as GpppG, have been studied to understand the relationship between structure and reactivity pnas.orgpnas.org. Crystal structures of RNA primer-template complexes with GpppG show that it binds in a conformation that preorganizes the system for an in-line SN2 attack by the primer's 3'-hydroxyl pnas.orgpnas.org.
Evidence for Dimerization in Solution Phase
Evidence for the formation of the imidazolium-bridged dinucleotide intermediate, or dimerization, in solution phase comes from various studies. Analysis of monomer solutions by NMR has indicated the formation of this intermediate in a pH-dependent manner nih.gov.
Self-condensation of 2-MeImpN (where N can be G, C, or U) in concentrated solutions, particularly in the presence of Mg²⁺, has been shown to yield dimers and longer oligomers researchgate.netnasa.gov. The product distribution in these concentrated solutions indicates that oligomerization, including dimerization, is favored over hydrolysis researchgate.netnasa.gov. While dilute solutions typically yield small amounts of dimers and primarily hydrolysis products, concentrated solutions (e.g., 1.0 M) of 2-MeImpU and 2-MeImpC produce a significant percentage of oligomers, including the 3',5'-linked dimer researchgate.netnasa.gov. The yield of internucleotide-linked dimers increases with monomer concentration researchgate.netnasa.gov.
Kinetic studies have also supported the mechanism involving the formation of a 2-methylimidazolium-bridged dinucleotide as the first step in primer extension by 2-methylimidazole-activated monomers nih.gov.
Nucleophilic Catalysis by the Imidazole (B134444) Moiety in Intermediate Formation
A key aspect of the reaction mechanism involves the formation of a highly reactive imidazolium-bridged dinucleotide intermediate. This intermediate is proposed to form through a process involving nucleophilic catalysis by the imidazole moiety of one 2-MeImpG monomer on the phosphate group of a second 2-MeImpG monomer pnas.orgacs.orgpnas.org. Specifically, the N3 nitrogen of the deprotonated 2-methylimidazole group of one monomer is thought to attack the phosphate center of another monomer, displacing its 2-methylimidazole leaving group and forming the imidazolium bridge acs.org. This intermediate can form even in the absence of a template, suggesting it is a solution-phase process that precedes template binding acs.org. The optimal pH for the preincubation of the monomer, which facilitates the formation of this intermediate, is around the pKa of the 2-methylimidazole group of 2-MeImpG acs.org.
Nucleophilic Attack Pathways in Primer Extension
Primer extension with 2-MeImpG involves the reaction of a nucleophile at the growing end of the primer with the activated monomer or a reactive intermediate.
In standard RNA primer extension, the nucleophilic attack is typically carried out by the 3'-hydroxyl group at the terminus of the primer strand pnas.orgacs.orgpnas.org. This hydroxyl group attacks the activated phosphorus center of the incoming nucleotide, leading to the formation of a new phosphodiester bond pnas.orgacs.orgnumberanalytics.com. While the 2'-hydroxyl group is also present in RNA, studies suggest that under certain conditions, particularly in the presence of nucleoside monophosphates, attack by the ribose 2'-OH and 3'-OH groups is not observed in significant amounts, attributed to their lower nucleophilicity compared to the phosphate group nih.gov. However, in the context of template-directed primer extension with 2-MeImpG, the 3'-hydroxyl is the primary attacking species leading to the formation of predominantly 3'-5' phosphodiester linkages acs.org. Some instances of 2'-5' linkage formation have been observed, but the 2-methylimidazole leaving group generally favors 3'-5' linkages acs.org.
The nucleophilicity of the attacking group significantly influences the rate of primer extension. Studies using modified primers terminating in more nucleophilic amine groups, such as morpholino secondary amines or 3'-amino groups, have demonstrated faster primer extension rates compared to primers with terminal hydroxyl groups nih.govacs.orgrsc.org. For instance, a morpholino-terminated primer showed significantly faster primer extension with 2-MeImpG than a primer ending in a 3'-amino group acs.org. This highlights the enhanced reactivity conferred by the more nucleophilic amine functionality in these systems nih.govacs.orgrsc.org.
Reactivity of Primer 3'-Hydroxyl and 2'-Hydroxyl Groups
In-line SN2 Substitution Models in Phosphodiester Bond Formation
The formation of the phosphodiester bond during primer extension with 2-MeImpG is widely understood to occur via an in-line SN2 substitution mechanism pnas.orgacs.orgpnas.org. In this model, the nucleophile (typically the primer 3'-hydroxyl or a more reactive amine) attacks the α-phosphate of the incoming activated nucleotide or the imidazolium-bridged intermediate. This attack occurs from the backside, opposite to the leaving group (2-methylimidazole or the imidazolium-bridge), resulting in an inversion of configuration at the phosphorus center and the formation of a pentacoordinate transition state pnas.orgnih.gov. The leaving group then departs, completing the formation of the phosphodiester bond numberanalytics.comnih.gov. Structural studies of template-primer complexes with analogs of the intermediate suggest that the template binding preorganizes the reactants, orienting the primer's 3'-hydroxyl for in-line attack on the phosphorus center of the bound intermediate pnas.orgpnas.org.
Quantitative Kinetic Studies of Oligomerization
Quantitative kinetic studies have been crucial in elucidating the rates and efficiencies of the different steps involved in the oligomerization of 2-MeImpG, particularly in the presence of a template like poly(C). These studies often analyze the time-dependent formation of oligomeric products. figshare.comnih.gov
Kinetic Rate Constants for Dimerization and Elongation
The oligomerization of 2-MeImpG on a template like poly(C) involves distinct kinetic processes, including dimerization (formation of the first phosphodiester bond to create a dimer primer) and elongation (addition of subsequent monomers to the growing primer) figshare.comnih.govnasa.govnih.govacs.orgnasa.govacs.org. Hydrolysis of the activated monomer is a competing reaction figshare.comnasa.gov.
Kinetic studies have determined rate constants for these processes. The rate of dimerization (k₂) of 2-MeImpG in the absence of a template is relatively slow nasa.govnih.govacs.org. In the presence of poly(C) template, dimerization is accelerated nih.govacs.orgacs.orgacs.org. For example, a dimerization rate constant (k₂) of 0.45 ± 0.06 M⁻¹h⁻¹ was reported in the absence of poly(C) at 37 °C and pH 7.95, which increased in the presence of poly(C) nasa.gov.
Elongation rates (kᵢ, where i ≥ 3 represents the addition to an i-mer primer) are generally faster than dimerization rates figshare.comnih.gov. Studies have shown that elongation rate constants can be significantly higher than the dimerization rate constant in the absence of a template, indicating the catalytic effect of the template on the elongation process figshare.comnasa.gov.
Here is a table summarizing representative kinetic parameters for 2-MeImpG reactions:
| Reaction Step | Conditions | Rate Constant (approximate) | Unit | Source |
| Dimerization (k₂) | Absence of poly(C), 37 °C, pH 7.95 | 0.45 ± 0.06 | M⁻¹h⁻¹ | nasa.gov |
| Dimerization (k₂) | Presence of poly(C), 37 °C, pH 7.95 | 0.45 - 0.97 | M⁻¹h⁻¹ | nasa.gov |
| Elongation (kᵢ, i≥4) | Presence of poly(C), 23 °C | Varies with conditions | M⁻¹h⁻¹ | nih.gov |
| Hydrolysis (kₕ) | 100 mM Mg²⁺, pH 8 | ~0.016 | h⁻¹ | acs.org |
| Primer Extension (k_obs) | 1 μM primer P3, 5 μM template T2, 300 mM HEPES pH 7.5, 5 mM 2-MeImpG | 30 | h⁻¹ | acs.org |
| Primer Extension (k_obs) | 1 μM primer P4, 5 μM template T2, 300 mM HEPES pH 7.5, 5 mM 2-MeImpG | 7.3 | h⁻¹ | acs.org |
Order of Reaction and Pseudo-First-Order Kinetic Approximations
The kinetics of 2-MeImpG reactions exhibit different orders depending on the specific reaction pathway and conditions.
Hydrolysis of 2-MeImpG, particularly in the presence of Mg²⁺, has been studied using pseudo-first-order kinetic approximations. Pseudo-first-order rate constants for hydrolysis have been obtained as a function of Mg²⁺ concentration and pH. nih.gov The pH-rate profiles for hydrolysis at different temperatures are consistent with pseudo-first-order kinetics in certain pH ranges. nih.gov Pseudo-first-order kinetics are often observed when one reactant is present in significant excess, such as water in aqueous hydrolysis reactions, or when the concentration of a catalyst is held constant. libretexts.orgstackexchange.com
In the context of template-directed oligomerization, the dimerization of 2-MeImpdG (a deoxy analog) shows a second-order dependence on monomer concentration at lower concentrations. acs.orgresearchgate.net However, at higher monomer concentrations (e.g., ≥ 0.09 M for 2-MeImpdG), the kinetics can switch to pseudo-first-order behavior. acs.org This shift is attributed to intermolecular stacking interactions becoming significant, leading to dimerization occurring within stacks of monomers. acs.org
The template-directed elongation of oligonucleotides with 2-MeImpG involves a series of consecutive steps, where each step represents the addition of one monomer unit to the growing oligomer. researchgate.netnasa.gov While second-order rate constants can be calculated for individual steps by analyzing the time-dependent growth of each oligomer, these constants (k₂, k₃, kᵢ for dimer, trimer, and i-mer formation, respectively) are not true second-order constants and vary with monomer concentration. researchgate.netnasa.gov
Observed rate constants for the formation of trimers (k₃') and longer oligomers (kᵢ', where i ≥ 4 and kᵢ' is independent of length) in the presence of a template are described as pseudo-first-order. nih.govnasa.gov These pseudo-first-order rate constants increase as the template concentration decreases at a given monomer concentration. nih.govnasa.gov This phenomenon is attributed to an increase in template occupancy as the template concentration is reduced, effectively making the reaction kinetics appear more dependent on the monomer concentration relative to the available template sites. nih.govnasa.gov
Determination of Limiting Monomer Concentrations for Oligonucleotide Elongation
In template-directed synthesis, the elongation of oligonucleotides competes with the hydrolysis of the activated monomer, 2-MeImpG. nih.govnih.gov To achieve efficient elongation, the concentration of 2-MeImpG must be sufficiently high for the polymerization reaction to outcompete hydrolysis. nih.gov
Limiting concentrations of 2-MeImpG have been determined, representing the initial monomer concentration at which its consumption by hydrolysis is equal to its consumption by elongation. nih.gov These limiting concentrations provide a boundary condition for evaluating the feasibility of oligonucleotide elongation under specific conditions. nih.gov
Experimental determination has shown that the limiting concentration of 2-MeImpG required for oligonucleotide elongation to compete effectively with hydrolysis is dependent on temperature. nih.gov
| Temperature (°C) | Limiting 2-MeImpG Concentration (mM) |
| 37 | 1.7 |
| 1 | 0.36 |
These values highlight that lower temperatures require significantly lower limiting concentrations of 2-MeImpG for elongation to be competitive with hydrolysis. nih.gov
Temperature-Dependent Kinetics of 2-MeImpG Reactions
Temperature significantly influences the kinetics of reactions involving 2-MeImpG, affecting both hydrolysis and template-directed polymerization. Generally, reaction rates increase with increasing temperature due to increased kinetic energy of molecules, leading to more frequent and energetic collisions. byjus.comsolubilityofthings.com
Studies on the hydrolysis of 2-MeImpG have been conducted at various temperatures, including 37 °C and 75 °C. nih.gov The pH-rate profiles for hydrolysis show similar behavior across these temperatures, indicating that the relative reaction rates at different pH values are maintained. nih.gov
The kinetics of poly(C)-directed oligoguanylate synthesis from 2-MeImpG have been investigated across a temperature range, including 6 °C, 23 °C, and 37 °C. nasa.gov A notable finding is that the catalytic effect of the template on internucleotide bond formation, relative to the dimerization rate in the absence of a template, remains approximately constant across this temperature range. nasa.gov This suggests that the activation energies for template-directed elongation and non-templated dimerization are similar. nasa.gov
The competition between hydrolysis, initiation (formation of dimers and short oligomers), and elongation is also temperature-dependent. nasa.gov At lower temperatures, this competition tends to result in a larger total percentage of shorter oligomers. nasa.gov Conversely, for a constant supply of activated monomer, higher temperatures favor the formation of longer oligomers. nasa.gov
Template-directed synthesis using 2-MeImpG has also been shown to occur under sub-zero temperatures, specifically at -18 °C, under eutectic conditions. nih.gov This demonstrates that polymerization can proceed even at temperatures significantly below the freezing point of water, which has implications for potential prebiotic scenarios. nih.gov
Catalytic Roles in 2 Meimpg Mediated Reactions
Metal Ion Catalysis in Nonenzymatic RNA Synthesis
Catalytic Effects of Divalent Metal Cations (e.g., Mg2+, Mn2+, Pb2+, Fe2+)
Divalent metal cations such as Mg2+, Mn2+, Pb2+, and Fe2+ have been shown to catalyze nonenzymatic RNA synthesis using 2-MeImpG. acs.orgplos.orgacs.org These ions can act as Lewis acids, coordinating with oxygen atoms on the phosphate (B84403) of 2-MeImpG and thereby increasing the electrophilicity of the phosphorus atom. acs.org
Studies have compared the catalytic efficiency of different divalent metal ions. For instance, Fe2+ has been demonstrated to be a more effective catalyst than Mg2+ for nonenzymatic RNA primer extension and ligation when using 2-methylimidazole (B133640) activated nucleotides in slightly acidic to neutral pH solutions. acs.org The rate enhancement observed with Fe2+ compared to Mg2+ at neutral pH suggests a similar mechanism of action, potentially involving metal-assisted deprotonation of the primer 3'-hydroxyl, electrophilic activation of the phosphate, or a bridging interaction. acs.org
While high concentrations of Mg2+ (typically 50–200 mM) are often used in nonenzymatic RNA copying chemistries, these concentrations can also catalyze the degradation of RNA and the hydrolysis of activated nucleotides. acs.org This has led to investigations into alternative metal ions and conditions that might offer superior catalytic function at lower concentrations. acs.org
| Metal Ion | Catalytic Effect in Nonenzymatic RNA Synthesis (relative to no metal) | Notes | Source |
| Mg2+ | Catalytic | Often used at high concentrations (50-200 mM) acs.orgnih.gov | acs.orgplos.orgacs.org |
| Mn2+ | Catalytic | Can behave as Lewis acids acs.org | acs.orgplos.org |
| Pb2+ | Particularly effective catalyst | Known to catalyze RNA polymerization well plos.org | plos.orguniroma3.it |
| Fe2+ | Better catalyst than Mg2+ at neutral pH | Promotes faster primer extension and ligation acs.org | acs.org |
| Cd2+ | Highly effective catalyst with specific phosphorothioate (B77711) substrates | Confers significant rate enhancement uchicago.edu | uchicago.edu |
Mechanisms of Metal Ion Coordination and Activation of Phosphate
Divalent metal ions facilitate the phosphodiester bond formation by coordinating with the phosphate group of the activated nucleotide and the hydroxyl group of the growing RNA primer. This coordination helps to orient the reactants and lower the activation energy for the nucleophilic attack.
In the case of 2-MeImpG, divalent metal cations like Mg(II) and Mn(II) can coordinate with an oxygen atom on the phosphate, activating the phosphorus for nucleophilic attack by either the 3'- or 2'-OH group of the RNA primer. acs.org This attack leads to primer extension or hydrolysis, with the liberation of the 2-methylimidazole leaving group. acs.org
Structural studies, such as those involving analogs of the imidazolium-bridged intermediate formed from 2-MeImpG, have provided insights into metal ion coordination. For example, in a complex with a GpppG analog, a Mg2+ ion was found to coordinate with nonbridging oxygen atoms from each phosphate, structuring the triphosphate linkage and preorganizing the local structure for an SN2 reaction with the primer 3'-hydroxyl. pnas.orgpnas.org This suggests that divalent metal ion catalysis plays a role in facilitating the necessary conformational adjustments for the reaction to occur. pnas.orgpnas.org
Further research using phosphorothioate substrates indicates that the catalytic Mg2+ ion likely interacts specifically with one of the nonbridging phosphate oxygens of the reactive phosphate during primer extension. uchicago.edu This inner-sphere interaction is considered crucial for the metal-catalyzed reaction. uchicago.edu
Template-Directed Catalysis
Template molecules, particularly complementary nucleic acid strands, play a critical role in directing and enhancing the synthesis of new oligonucleotide chains from activated monomers like 2-MeImpG. This process is known as template-directed synthesis and is central to models of prebiotic information transfer. pnas.orgnasa.gov
Polycytidylate (poly(C)) as a Template for Oligoguanosine Synthesis
Polycytidylate (poly(C)) is a highly effective template for the synthesis of oligoguanylates from 2-MeImpG. nasa.govoup.comacs.org In the presence of a poly(C) template, 2-MeImpG monomers can align opposite the complementary cytosine bases through Watson-Crick base pairing. This alignment brings the reactive groups into close proximity, facilitating the formation of phosphodiester bonds and the growth of a complementary oligoguanosine chain. nasa.gov
Compared to reactions without a template, the presence of poly(C) significantly accelerates the formation of oligomers, which are primarily linked via 3'-5' phosphodiester bonds. acs.org The efficiency of monomer incorporation is notably higher for 2-MeImpG when poly(C) is used as a template. nih.gov
Influence of Template Concentration on Reaction Rates and Product Distribution
The concentration of the template molecule, such as poly(C), has a significant influence on the rate and outcome of 2-MeImpG polymerization. Studies investigating the kinetics of oligoguanylate synthesis on a poly(C) template have shown that the reaction rate is dependent on the concentration of both the activated monomer (2-MeImpG) and the polymer template. acs.orgnih.gov
A simple template-directed model suggests that the reaction involves cooperative binding of 2-MeImpG to the poly(C) template, followed by reaction between adjacent template-bound monomers. acs.orgnih.gov The initial rate of dimerization of 2-MeImpG is quantitatively correlated with this model, which accounts for the cooperative binding. acs.orgnih.gov
Experiments have demonstrated that successful template-directed synthesis can occur even at relatively low concentrations of poly(C) and 2-MeImpG, particularly under conditions that promote concentration, such as freezing in eutectic ice phases. nasa.gov For example, template-directed synthesis has been observed with poly(C) concentrations as low as 5 x 10^-4 M and 2-MeImpG concentrations at 10^-3 M under frozen conditions. nasa.gov
The concentration of the template can also influence the distribution of oligomeric products. Higher template concentrations generally favor the formation of longer oligomers by providing more binding sites and promoting efficient stepwise addition of monomers.
Regioselectivity of Phosphodiester Linkage Formation (3'-5' vs. 2'-5')
One of the critical aspects of nonenzymatic RNA synthesis is the regioselectivity of phosphodiester bond formation, specifically the preference for the canonical 3'-5' linkage over the non-canonical 2'-5' linkage. In the absence of a template, 2-MeImpG can form small amounts of isomeric dimers, including 2'-5', 3'-5', and pyrophosphate-linked products. acs.org
However, in the presence of a poly(C) template, the synthesis of oligoguanylates from 2-MeImpG shows a strong preference for the formation of 3'-5' linkages. plos.orgoup.comacs.org This regioselectivity is a key feature of template-directed polymerization and is crucial for the formation of functional RNA molecules. The template-directed alignment of the monomer and primer termini is thought to favor the in-line attack required for 3'-5' bond formation.
While poly(C) templates promote high 3'-5' regioselectivity, studies with shorter oligoribocytidylates as templates have shown that the products can be substantially less regiospecific compared to those obtained on poly(C). nih.gov This suggests that the length and structure of the template play a role in influencing the regioselectivity.
The choice of the activating group on the nucleotide monomer can also influence regioselectivity. plos.org While 2-MeImpG generally shows a higher regioselectivity towards 3'-5' linkages compared to some other activated monomers, the presence of certain metal ions or reaction conditions can still lead to the formation of 2'-5' linkages. plos.orgoup.com The formation of 2'-5' linkages can affect the stability and structure of the resulting RNA duplexes. plos.orgacs.org
| Linkage Type | Formation in Absence of Template | Formation with Poly(C) Template | Notes | Source |
| 3'-5' | Small amounts | Primarily formed, high yield | Canonical linkage, favored by template direction acs.org | plos.orgoup.comacs.org |
| 2'-5' | Small amounts | Formed to a lesser extent | Non-canonical linkage, less favored by template direction acs.org | plos.orgoup.comacs.org |
| Pyrophosphate | Small amounts | Formed to a lesser extent | Observed in nonenzymatic polymerization acs.orgacs.org | acs.orgacs.org |
Catalysis by Downstream Nucleotides and Oligonucleotides
A significant factor influencing the rate of non-enzymatic primer extension with 2-MeImpG is the presence of nucleotides or oligonucleotides located downstream of the primer's 3'-end on the template. This "downstream effect" can lead to substantial rate enhancements. Initially, this catalytic role was hypothesized to arise from noncovalent interactions between the leaving groups of adjacent nucleotides, preorganizing the reactive site. However, more recent research suggests a mechanism involving the formation of a covalent intermediate.
Enhancement of Primer Extension by Adjacent Activated Monomers
The rate of primer extension is greatly enhanced by the presence of a second activated monomer downstream of the incoming monomer. This enhancement is now understood to primarily occur through the formation of a highly reactive imidazolium-bridged dinucleotide intermediate. Two activated monomers in solution can react with each other to form this intermediate, which then binds to the template. The primer's 3'-hydroxyl group then attacks this bound intermediate, leading to primer extension and the release of an activated monomer. This covalent intermediate pathway is significantly faster than the direct reaction between the primer and a single activated monomer.
Catalytic Effects of Unactivated Downstream Oligonucleotides
Even unactivated downstream oligonucleotides can provide a modest enhancement in the rate of primer extension catalyzed by activated monomers like 2-MeImpG. While lacking the reactive activating group of activated monomers or oligonucleotides, unactivated downstream sequences can still influence the reaction. This catalytic effect is likely due to noncovalent interactions, such as base stacking and proper positioning of the incoming monomer and the primer's 3'-hydroxyl, which can help preorganize the reaction complex for nucleophilic attack. Structural studies using analogs like ICG (guanosine 5′-(4-methylimidazolyl)-phosphonate), which mimics 2-MeImpG, have shown that downstream oligonucleotides can rigidify the conformation of the primer-adjacent monomer and position it favorably for attack by the primer's 3'-hydroxyl.
Distinction between Covalent Nucleophilic Catalysis and Noncovalent Interactions
The catalytic effects observed with downstream nucleotides and oligonucleotides involve a combination of mechanisms. The most significant rate enhancement, particularly with activated downstream species, is attributed to covalent nucleophilic catalysis via the formation of the imidazolium-bridged dinucleotide intermediate. In this pathway, a transient covalent bond is formed between two activated monomers, creating a highly reactive species that is efficiently attacked by the primer.
Research using analogs like ICG has helped to dissect these mechanisms. While ICG itself showed only modest catalytic effects under standard conditions, it could form a stable 5'-5'-imidazole-bridged dinucleotide with other activated monomers, and this intermediate was highly reactive with the primer, supporting the covalent catalysis model. The relative contributions of covalent and noncovalent effects can vary depending on the specific reaction conditions, the nature of the activating group, and the sequence and structure of the template and primer.
The following table illustrates the relative rate enhancements observed with 2-MeImpG and its analog ICG under different pH conditions, highlighting the pH dependence of their catalytic effects in the presence of a downstream guanosine (B1672433) species (either activated or unactivated GMP).
| Downstream Species | pH | Relative Rate Enhancement (vs. no downstream G) | Notes | Source |
| Unactivated GMP | 8.0 | ~1x (Slightly higher than no G) | Baseline for comparison | |
| ICG | 8.0 | ~1.2x (20% increase) | Modest enhancement | |
| 2-MeImpG | 8.0 | ~60x | Significant enhancement | |
| ICG | 7.0 | ~2.5x | Increased enhancement at neutral pH | |
| ICG | 6.3 | ~15x | Enhancement rivals 2-MeImpG at this pH | |
| 2-MeImpG | 6.3 | ~20x | Rate decreases compared to pH 8.0 |
Note: Relative rate enhancements are approximate based on interpretation of comparative data presented in the source.
Further research, including kinetic analyses and structural studies, continues to refine our understanding of the intricate catalytic mechanisms by which 2-MeImpG and similar activated nucleotides participate in non-enzymatic polymerization, providing crucial insights into the chemical plausibility of early life replication.
Structural and Spectroscopic Investigations of 2 Meimpg Complexes
X-ray Crystallography Studies of RNA-Primer-Template Complexes
X-ray crystallography provides atomic-resolution insights into the binding and conformation of 2-MeImpG analogues within RNA primer-template complexes pnas.orgrcsb.org. Due to the inherent instability of the imidazolium-bridged dinucleotide intermediate derived directly from 2-MeImpG, stable structural analogues such as GpppG (a triphosphate-bridged guanosine (B1672433) dinucleotide) and PZG (a phosphonate-linked pyrazole (B372694) analogue) have been employed as surrogates in crystallographic studies pnas.orgpnas.orgrcsb.orgnih.gov. These analogues effectively mimic the presumed binding and reactive conformations of the actual intermediate pnas.orgpnas.org.
Binding Modes of 2-MeImpG Analogues (e.g., PZG, ICG, GpppG) to RNA Templates
Studies utilizing GpppG, a close structural mimic of the imidazolium-bridged intermediate, have demonstrated its binding to the RNA template through the formation of two canonical Watson-Crick base pairs pnas.orgpnas.orgpnas.org. This specific binding orientation optimally positions the 3'-hydroxyl group of the primer for an in-line nucleophilic attack on the 5'-phosphate of the adjacent guanosine residue pnas.orgpnas.orgpnas.org.
Crystallographic analyses of RNA complexes with PZG, an unreactive phosphonate-linked pyrazole analogue of 2-MeImpG, have revealed a diversity of binding modes, including both Watson-Crick and noncanonical base pairing interactions pnas.orgrcsb.orgnih.govacs.org. The observation of noncanonical guanine (B1146940):cytidine base pairs in RNA-PZG structures suggests that such alternative pairing arrangements may be more common than previously thought in nonenzymatic RNA replication processes pnas.orgnih.gov. In certain instances, PZG monomers were found to bridge two RNA strands by engaging in hydrogen bonding interactions through both the Watson-Crick and Hoogsteen faces of the guanine base, leading to the formation of localized triplex motifs acs.org.
ICG (guanosine 5'-(4-methylimidazolyl)phosphonate), another nonhydrolyzable analogue designed to mimic 2-MeImpG, has also been subjected to crystallographic investigation acs.org. Crystal structures of primer-template complexes containing ICG positioned downstream of a primer, or intercalated between a primer and a downstream oligonucleotide, indicated that the presence of the downstream oligonucleotide induced a more rigid conformation in the ICG monomer, thereby orienting it favorably for attack by the primer's 3'-hydroxyl group acs.org.
Conformational Analysis of Imidazolium-Bridged Dinucleotide Analogues
The crystal structure of the RNA-GpppG complex highlights the significant ordering of the triphosphate linkage upon binding to RNA, a phenomenon partly attributed to coordination with a Mg²⁺ ion pnas.org. This ordered conformation is considered a state of preorganization that facilitates the SN2 reaction with the primer's 3'-hydroxyl pnas.org. Comparative structural analyses with dinucleotides featuring different internucleotide linkages, such as GppG (with a shorter pyrophosphate bridge) or GppppG (with a longer tetraphosphate (B8577671) bridge), suggest that the specific length and flexibility of the 5'-5' linkage are critical determinants for achieving optimal preorganization within the complex pnas.orgnih.gov. For example, GppG exhibited evidence of conformational strain when attempting to achieve a conformation conducive to forming two Watson-Crick base pairs with the template, resulting in one Watson-Crick and one noncanonical base pair at one end of the duplex pnas.org.
Analysis of Watson-Crick and Noncanonical Base Pairing Interactions
Crystallographic studies involving 2-MeImpG analogues consistently report the presence of both canonical Watson-Crick and noncanonical base pairing interactions when these molecules bind to RNA templates pnas.orgrcsb.orgnih.govacs.org. Structures of RNA-PZG complexes, for instance, have revealed noncanonical guanine:cytidine base pairs pnas.orgrcsb.orgnih.govacs.org. These noncanonical interactions can involve multiple hydrogen bonds formed through various donor and acceptor groups on the nucleobase acs.org. The observation of these alternative pairing modes suggests their potential influence on the efficiency and accuracy of nonenzymatic RNA replication rcsb.orgacs.org.
Role of Magnesium Ion Coordination in RNA-Monomer Complex Stabilization
Efficient nonenzymatic RNA primer extension reactions involving 2-MeImpG often necessitate high concentrations of Mg²⁺ ions researchgate.netbeilstein-journals.org. While a catalytic metal ion is not universally observed in crystal structures of the primer extension complex, Mg²⁺ ions are known to contribute to the stabilization of RNA structures and can influence reaction kinetics researchgate.netnih.govgatech.edu. In the RNA-GpppG complex, a Mg²⁺ ion coordinates with nonbridging oxygen atoms within the triphosphate linkage, contributing to the structural ordering of this region pnas.org. Furthermore, Mg²⁺ ions can bridge adjacent complexes through coordination with hydroxyl groups of both the primer and the bound ligand pnas.org. The coordination of Mg²⁺ by RNA can enhance local rigidity by promoting the tight packing of functional groups within its primary coordination shell gatech.edu.
Conformational Preorganization for Nucleophilic Attack in Reaction Centers
A significant focus of crystallographic investigations is to understand how the binding of 2-MeImpG analogues facilitates the preorganization of the reaction center, thereby promoting nucleophilic attack by the primer's 3'-hydroxyl group pnas.orgpnas.orgnih.gov. The structural data from the RNA-GpppG complex supports the model wherein the bound imidazolium-bridged intermediate is preorganized for an in-line SN2 displacement pnas.orgpnas.orgnih.gov. In the RNA-GpppG structure, the distance between the primer's 3'-OH group and the adjacent phosphorus atom was determined to be 4.1 Å, with a corresponding 3'-O–P-O angle of 126° pnas.org. In contrast, a 3'-5' linked dinucleotide like pGpG, when bound to the same primer-template, exhibited a significantly larger distance of 4.9 Å between the primer 3'-hydroxyl and the phosphorus atom, a factor that may contribute to slower reaction rates with such substrates pnas.orgnih.gov. The conformational constraints imposed by the covalent bridge in the imidazolium-bridged intermediate analogue (GpppG) are thought to be crucial for preorganizing the complex for the nucleophilic attack pnas.orgpnas.org.
Based on crystallographic data of the RNA-GpppG complex, key structural parameters related to the reaction center preorganization are summarized below:
| Parameter | Value | Source |
| Primer 3'-OH to adjacent phosphate (B84403) distance | 4.1 Å | pnas.org |
| Primer 3'-O–P-O angle | 126° | pnas.org |
| Mg²⁺-oxygen coordination distance | ~2.4 Å | pnas.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the structure, dynamics, and interactions of biological molecules, including RNA and its complexes, in solution acs.orgbiorxiv.orgnih.gov. It has been applied to study the formation of the imidazolium-bridged dinucleotide intermediate from 2-MeImpG and to analyze the conformational properties of RNA-monomer complexes acs.orgdoi.orgharvard.edurug.nl.
NMR studies have provided direct spectroscopic evidence for the formation of the imidazolium-bridged dinucleotide intermediate when 2-MeImpG is incubated in aqueous solutions, demonstrating the pH dependence of this reaction acs.org. The use of site-specific ¹³C-labeling of 2-MeImpN monomers has enabled the detection and characterization of this intermediate using ¹³C and ³¹P NMR spectroscopy acs.org. For instance, incubation of a 50 mM solution of 2-MeImpG at pD 7.06 resulted in the observation of signals in both ¹H and ³¹P NMR spectra that were attributed to the putative 1,3-di-GMP-2-methylimidazolium intermediate acs.org.
NMR spectroscopy can also yield information regarding the structural order and dynamic behavior of monomers bound to RNA templates. Studies involving PZG, the phosphonate (B1237965) analogue of 2-MeImpG, indicated that sequential binding of monomers to adjacent sites on RNA resulted in reduced structural ordering of the second bound monomer, a finding consistent with NMR data suggesting a lower binding affinity for the second site nih.gov. Furthermore, NMR can differentiate between distinct binding modes of ligands to RNA, even revealing conformational changes occurring at sites distal to the primary binding interface nih.gov.
NMR has also been employed to monitor the stability of activated monomers, such as 2-MeImpmG (a morpholino derivative of 2-MeImpG), over time by tracking the decrease in the intensity of the ³¹P phosphoramidate (B1195095) resonance, which is indicative of hydrolysis acs.orgnih.gov.
Identification and Characterization of Reaction Intermediates (e.g., Diguanosine Intermediate)
Research into the non-enzymatic polymerization of activated nucleotides like 2-MeImpG has revealed the transient formation of highly reactive intermediates. A prominent intermediate identified is an imidazolium-bridged dinucleotide. This intermediate is proposed to form from the reaction between an anion and a zwitterion of the activated monomer.
NMR spectroscopy has been crucial in observing and characterizing this intermediate. Analysis of 1H and 31P NMR spectra of 2-MeImpG solutions incubated under specific conditions (e.g., neutral pD) revealed new peaks distinct from the starting material and hydrolysis products. These new signals were tentatively assigned to the putative imidazolium-bridged dinucleotide intermediate. For example, a peak in the 31P NMR spectrum at approximately -13.8 ppm was observed, distinct from the 2-MeImpG resonance. In 1H NMR spectra, new peaks appeared near the H1', H8, and 2-methylimidazole (B133640) aromatic protons of 2-MeImpG, correlating with increased initial rates of primer extension, further supporting their assignment to an intermediate.
Site-specific isotopic labeling, such as using 13C at the C2 position of the 2-methylimidazole moiety, has provided further confirmation of the intermediate's structure. 13C NMR spectra showed a triplet signal corresponding to the C2 carbon of the imidazolium (B1220033) bridge in the intermediate, contrasting with the doublet observed for the monomer.
Mass spectrometry has also been employed to identify the mass of the compound formed upon incubation of activated monomers at neutral pH, which was consistent with the predicted mass of the intermediate. Although tandem mass spectrometry fragmentation patterns required careful interpretation, the spectroscopic data strongly support the formation of this species.
Analogs of the imidazolium-bridged intermediate, such as GpppG and phosphonate-linked derivatives like ICG (guanosine 5'-(4-methylimidazolyl)-phosphonate), have been synthesized and used in structural studies, including X-ray crystallography, to provide insights into how these bridged structures might bind to templates and preorganize for the subsequent primer extension reaction.
pH-Dependent Chemical Shifts and pKa Determinations of Key Moieties
The chemical behavior and reactivity of 2-MeImpG are significantly influenced by pH, particularly due to the protonation state of the 2-methylimidazole leaving group. Studies have shown that the initial rate of non-enzymatic primer extension using 2-MeImpN monomers is dependent on the pH at which the monomer stock solutions are preincubated, with the fastest rates observed near circumneutral pH (pH 6.8-7.0).
This pH dependence is directly linked to the pKa of the 2-methylimidazole group of 2-MeImpG, which has been determined to be approximately pH 7.09 ± 0.20. At this pH, both the protonated (zwitterionic) and deprotonated (anionic) forms of the 2-MeImpG monomer are present in significant concentrations, facilitating the proposed reaction mechanism for intermediate formation which involves an interaction between these two species.
NMR spectroscopy has been used to investigate the pH dependence of chemical shifts, providing further evidence for the protonation state of the 2-methylimidazole group. For instance, 13C NMR spectra of the C2 carbon of the 2-methylimidazole moiety show pronounced doublets or triplets depending on the pD (deuterium pH) of the solution, reflecting different protonation states. Changes in the phosphorus chemical shifts of dinucleotide species have also been observed to be pH-dependent.
The pKa of the imidazolyl moiety in analogs like ICG (guanosine 5'-(4-methylimidazolyl)-phosphonate) has also been determined, found to be around 6.3, which is similar to that of the 2-methylimidazole leaving group of 2-MeImpG. This similarity in pKa values is considered relevant to the catalytic effects observed with these analogs.
Monitoring Reaction Progress and Oligomer Accumulation by 31P and 1H NMR
NMR spectroscopy, particularly 31P and 1H NMR, serves as a powerful tool for monitoring the progress of reactions involving 2-MeImpG and the accumulation of reaction products, including oligomers.
31P NMR spectroscopy allows for the direct observation of phosphorus-containing species. In studies of non-templated polymerization of activated monomers like morpholino derivatives of 2-MeImpG (2-MeImpmG), the decay of the 31P signal corresponding to the phosphoramidate linkage of the activated monomer is observed over time. Concurrently, new signals appear in the region characteristic of internal phosphodiester linkages (typically between 0 and 5 ppm), indicating the formation and accumulation of oligomers. This provides a spectroscopic method to track the conversion of monomer to polymer.
Quantitative 1H and 31P NMR spectroscopy have also been utilized to study the spontaneous synthesis of diphosphonucleotides, such as GDP, from 2-MeImpG and inorganic phosphate. By analyzing the changes in signal intensities corresponding to the starting material (2-MeImpG) and the products (GMP and GDP), the kinetics of the reaction and the yields of the products can be determined. Specific chemical shifts in both 1H and 31P NMR spectra are characteristic of 2-MeImpG, GMP, and GDP, allowing for their identification and quantification in reaction mixtures.
For instance, the 31P NMR spectrum of 2-MeImpG in phosphate buffer shows signals corresponding to 2-MeImpG, and over time, signals for GMP and GDP appear. The GDP signal is characterized by two doublets in the 31P NMR spectrum. Similarly, 1H NMR spectra show characteristic signals for the different species, such as the H8 and H1' protons, which can be used for identification and integration to determine concentrations.
Table 1 provides representative NMR chemical shifts for 2-MeImpG and related compounds observed in these studies.
| Compound | 1H NMR Shifts (ppm) (Selected) | 31P NMR Shifts (ppm) |
| 2-MeImpG | H8: ~7.84, H1': ~5.82, H_imid: ~7.09, 6.72 | ~-12.4 to -10.8 |
| GMP | H8: ~8.16, H1': ~5.88 | Not explicitly provided as a single value for GMP in the search results, but implied to be distinct from 2-MeImpG and GDP. |
| GDP | H8: similar to GMP | Two doublets |
| Intermediate | H8: ~7.79, H1': ~5.73, H_imid: ~7.05 | ~-13.8 |
| 2-MeImpmG | Not specified | ~-11.3 or -10.8 |
Note: Chemical shifts can vary slightly depending on solvent, concentration, and pH.
Table 2 illustrates the pH dependence of the initial primer extension rate, highlighting the optimal pH range linked to the pKa of the 2-methylimidazole group.
| Monomer | Preincubation pH | Initial Rate of Primer Extension (Relative) |
| 2-MeImpN | ~7.0 | Fastest |
| 2-MeImpN | High pH (~10) | Slower |
Theoretical Chemistry Studies and Molecular Dynamics Simulations
Theoretical chemistry and computational methods, such as molecular dynamics (MD simulations) and semiempirical modeling, complement experimental investigations by providing atomic-level insights into the reaction mechanisms, structural preferences, and the role of cofactors like metal ions in 2-MeImpG chemistry.
Computational Modeling of Metal Ion Coordination and Structural Preorganization
Metal ions, particularly Mg2+, play a significant role in the efficiency of non-enzymatic RNA polymerization reactions involving activated nucleotides like 2-MeImpG. Understanding how these metal ions interact with the reacting species is crucial for elucidating the catalytic mechanism.
Molecular dynamics simulations have been employed to explore the potential coordination of catalytic metal ions within the reaction center of RNA primer extension, specifically with complexes involving the RNA primer/template and the imidazolium-bridged dinucleotide intermediate. These simulations provide an atomistic perspective on the structural and dynamic aspects of these complexes.
MD simulations suggest that the catalytic divalent metal ion can influence the structural preorganization of the reaction center to favor the primer extension reaction. Specifically, simulations predict preferred Mg2+ coordination sites that are favorable for the in-line nucleophilic attack of the primer's 3'-hydroxyl group on the phosphorus atom of the incoming activated nucleotide or intermediate. One proposed model suggests that Mg2+ coordination with both the O3' of the terminal primer nucleotide and the pro-Sp nonbridging oxygen of the reactive phosphate in the bridged dinucleotide intermediate helps to orient the reacting groups appropriately. This coordination may also help to overcome electrostatic repulsion between the negatively charged phosphate and a potentially deprotonated 3'-hydroxyl.
These computational studies lead to testable predictions about the most relevant modes of metal ion binding for catalysis. Experimental studies using phosphorothioate-modified substrates and different metal ions (Mg2+ and Cd2+) have been used to probe metal ion coordination, providing experimental support for the stereospecific interaction of the divalent cation with a nonbridging phosphate oxygen, consistent with insights from MD simulations.
Beyond MD simulations, semiempirical PM3 modeling has been used in conjunction with experimental NMR studies to test mechanistic hypotheses regarding the reaction of 2-MeImpG with inorganic phosphate, demonstrating the application of various theoretical chemistry methods to understand the reaction pathways of this activated nucleotide.
Comparative Studies with Other Activated Nucleotides and Analogues of 2 Meimpg
Comparison with Imidazole-Activated Nucleotides (ImpN) Reactivity
Imidazole-activated nucleosides (ImpN) generally undergo reactions in aqueous phosphate (B84403) buffers via two primary modes: catalysis of the hydrolysis of the P-N bond, yielding imidazole (B134444) and nucleoside 5'-monophosphate, and nucleophilic substitution of the imidazole to form the nucleoside 5'-diphosphate. nih.gov Studies investigating the reaction of 2-MeImpG in the presence of nucleoside monophosphates (pN), such as guanosine (B1672433), adenosine, and uridine, have shown that pN acts as both a nucleophile to form NppG and as a general base to enhance the hydrolysis of the P-N bond in 2-MeImpG. nih.govresearchgate.net This indicates that pN exhibits similar behavior to inorganic phosphate in these reactions. nih.govresearchgate.net
Kinetic analysis of the reaction between 2-MeImpG and the dianion form of pN (pN²⁻) reveals rate constants for nucleophilic attack (knpN) and general base catalysis of hydrolysis (khpN). These rate constants, which are independent of the nucleobase, have been compared to those for the reactions of HPO₄²⁻. nih.govresearchgate.net
In the context of template-directed polymerization, the oligomerization of the 2-methylimidazole (B133640) derivatives of standard nucleotides, other than guanosine (pG), on copolymer templates is generally less efficient than the oligomerization of 2-MeImpG on a poly(C) template. oup.com This difference is believed to stem from the dependence of the geometry at the growing point of an oligomer chain on the nature of the last bases of the growing oligomer and the incoming monomer. oup.com While 2-MeImpG is known for its efficient and regiospecific reaction on poly(C) templates, yielding predominantly 3'-5'-linked oligomers, other substituted imidazole derivatives of guanosine 5'-phosphorimidazolidates tend to react less efficiently and non-regiospecifically, producing shorter oligomers with a mixture of 2'-5' and 3'-5' phosphodiester linkages. oup.com
Analysis of Nonhydrolyzable Phosphonate (B1237965) Analogues
Nonhydrolyzable nucleotide analogues have proven valuable tools for studying the mechanisms of polymerases and ligases, as well as nonenzymatic primer extension. nih.gov Several phosphonate analogues of 2-MeImpG have been synthesized to mimic its structure and properties while possessing a stable, nonhydrolyzable linkage in place of the labile P-N bond.
Influence of Leaving Group pKa on Reaction Efficiency
The pKa of the leaving group in activated nucleotides plays a crucial role in their reactivity. For 2-MeImpG, the protonation pKa of the 2-methylimidazole leaving group has been estimated. acs.org Comparisons with nonhydrolyzable analogues like ICG, PZG, and PYG, where the leaving group is mimicked by a heteroaryl-phosphonate moiety, have allowed for the correlation of leaving group pKa with catalytic activity. acs.org
The protonation pKa of the imidazolyl moiety of ICG (pKa = 6.3) is the closest among the studied nonhydrolyzable analogues to that of the 2-MeIm leaving group of 2-MeImpG (estimated pKa = 6.7, literature value = 7.09). acs.org The pKa values of the heteroaryl groups of PZG and PYG are significantly lower, at least 4 units below that of ICG. acs.org Interestingly, the pKa values for ICG and 2-MeImpG are lower than that of free 2-methylimidazole, despite the expected stabilization of the protonated state by the adjacent negative charge of the phosphate or phosphonate. acs.org
Studies investigating the pH-dependent catalytic activity of 2-MeImpG and its nonhydrolyzable analogues have sought to correlate these experimentally determined pKa values with their efficiency in primer extension reactions. acs.org The observation that ICG shows modest catalytic activity at acidic pH, where its leaving group mimic is more likely to be protonated, supports the idea that the leaving group's basicity influences the reaction efficiency. nih.govresearchgate.net
Evaluation of Chemically Modified Nucleotides and Their Performance
Modifications to the sugar or base moieties of nucleotides can influence their reactivity and polymerization efficiency in non-enzymatic systems. Comparisons involving 2-MeImpG and chemically modified activated nucleotides provide insights into the structural features that enhance replication rates.
Enhanced Replication Rates with Amino-Sugar Nucleotides
Amino-sugar nucleotides, where a hydroxyl group on the sugar is replaced by an amine group, have shown promise in non-enzymatic replication due to the increased nucleophilicity of the amine compared to a hydroxyl group. nih.govacs.orgresearchgate.netnih.govacs.org Studies comparing the replication rates of amino-sugar nucleotides with canonical nucleotides like 2-MeImpG demonstrate this enhancement.
For example, activated amino-sugar ribonucleotides have been shown to completely copy a C₄ RNA template significantly faster than activated 2′-amino-2′-deoxythreose nucleotides (e.g., 2-MeImpntG) under similar conditions. nih.govacs.org The pseudo-first-order rate constants for the first addition to a primer were considerably higher for amino-sugar ribonucleotides compared to 2-MeImpntG on various templates (RNA, DNA, TNA). nih.govacs.org This suggests that the nature and position of the amino group, as well as the sugar backbone structure, play a crucial role in enhancing polymerization rates.
Furthermore, activated 3′-amino-3′-deoxy-2-thio-thymidine (3′-NH₂-2-MeImpdds²T), an amino-sugar nucleotide analogue, has demonstrated significantly faster polymerization rates compared to other U or T monomers reported, including potentially comparisons to the reactivity observed with canonical activated nucleotides like 2-MeImpG on appropriate templates. rsc.org The 3′-amino monomers generally exhibit enhanced rates compared to their ribonucleotide counterparts. rsc.org
Impact of Morpholino Backbones on Nucleophilicity and Primer Extension
Non-enzymatic primer extension using activated ribonucleotide monomers, such as 2-MeImpG, is typically limited by the relatively weak nucleophilicity of the 3'-hydroxyl group at the primer terminus. acs.orgacs.orgnih.govnih.gov To address this limitation and enhance polymerization rates, researchers have explored the use of modified nucleotides with more potent nucleophiles. Morpholino nucleic acids (MoNA), featuring a morpholine (B109124) ring in place of the ribose sugar and a phosphorodiamidate linkage, introduce a secondary amine group into the backbone. acs.orgacs.orgnih.govnih.govwikipedia.orgnih.gov This secondary amine is expected to exhibit greater nucleophilicity in water compared to the 3'-hydroxyl of ribonucleotides or the primary amine found in some other modified nucleotides like 3'-amino-2',3'-dideoxy-nucleotides. acs.orgacs.orgnih.gov
Studies comparing the primer extension capabilities of 2-methylimidazole-activated morpholino guanosine (2-MeImpmG), a morpholino derivative of 2-MeImpG, have demonstrated significantly faster reaction rates. acs.orgacs.orgnih.gov For instance, primer extension reactions using activated MoNA monomers, including 2-MeImpmG and 2-MeImpmC, with a morpholino-terminated primer were considerably faster than comparable reactions involving a 3'-amino-2',3'-dideoxy-nucleotide-terminated primer or an all-RNA system. acs.orgacs.org This enhanced reactivity is consistent with the predicted higher nucleophilicity of the morpholino secondary amine. acs.orgacs.orgnih.gov
The use of a morpholino-terminated primer with 2-MeImpG monomers also showed a marked increase in reactivity compared to an all-RNA primer. acs.orgnih.gov In the absence of divalent cations, a morpholino-terminated primer achieved over 95% extension product within 5 minutes, whereas an all-RNA primer showed minimal reaction even after 24 hours under the same conditions. acs.orgnih.gov Even in the presence of Mg²⁺, the morpholino-terminated primer remained significantly more reactive. acs.orgnih.gov
Furthermore, the conformational constraints imposed by the morpholine ring in activated MoNA monomers, such as 2-MeImpmG, appear to prevent undesired side reactions like intramolecular cyclization, which can occur with other activated monomers. acs.orgnih.gov This stability contributes to the efficiency and sustainability of template-directed copying. acs.orgnih.gov
The data presented in comparative studies highlights the significant positive impact of incorporating a morpholino backbone, particularly at the primer terminus, on the nucleophilicity and subsequent primer extension efficiency when using activated monomers like 2-MeImpG or their morpholino counterparts.
| Primer Terminus Type | Monomer Type | Template | Divalent Cations | Relative Reactivity (Qualitative) | Citation |
| Morpholino-nucleotide (e.g., mG) | Activated MoNA (e.g., 2-MeImpmG) | RNA | Absent | Much Faster | acs.orgacs.orgnih.gov |
| 3'-amino-2',3'-dideoxy-nucleotide | Activated 3'-amino-2',3'-dideoxy | RNA | Present | Faster | acs.orgacs.org |
| Ribonucleotide (3'-hydroxyl) | Activated Ribonucleotide (e.g., 2-MeImpG) | RNA | Absent | Slow | acs.orgnih.gov |
| Ribonucleotide (3'-hydroxyl) | Activated Ribonucleotide (e.g., 2-MeImpG) | RNA | Present | Slower than amino/morpholino | acs.orgnih.gov |
| Morpholino-nucleotide (e.g., mG) | Activated Ribonucleotide (e.g., 2-MeImpG) | RNA | Absent | Much Faster than all-RNA | acs.orgnih.gov |
Regioselectivity Differences in Modified Monomer Polymerization
Regioselectivity, specifically the preference for forming 3'-5' phosphodiester linkages over 2'-5' linkages, is a critical aspect of polymerization fidelity, particularly in the context of forming functional nucleic acids like RNA. Studies involving 2-MeImpG have demonstrated a notable degree of regioselectivity. Template-directed polymerization of 2-MeImpG on polycytidylate (poly(C)) templates is known to be efficient and predominantly yields 3'-5' linked oligoguanylates. oup.commdpi.comresearchgate.netpsu.edu This high regioselectivity is a key feature of 2-MeImpG in this specific template system. mdpi.com
However, regioselectivity can differ depending on the activated nucleotide, the template structure, and the reaction conditions, including the presence of metal ions. While 2-MeImpG on 3'-5' linked poly(C) favors 3'-5' linkages, polymerization reactions with other activated nucleotides or on templates with different linkage types can result in a mixture of 2'-5' and 3'-5' phosphodiester bonds. mdpi.complos.orgmdpi.com For instance, studies using imidazole-activated nucleotides under certain conditions or with specific metal ions (like Pb²⁺) have shown a preference for 2'-5' linkages, while others (like Zn²⁺) favor 3'-5' linkages. oup.complos.org
The template structure itself can also influence regioselectivity. While 3'-5' linked oligo(C) templates are more efficient for the oligomerization of 2-MeImpG, 2'-5' linked oligo(C) templates have also been shown to promote the polymerization of 2-MeImpG, albeit less efficiently. oup.com This suggests that while 2-MeImpG has an inherent preference for forming 3'-5' linkages, the template structure can still influence the outcome.
Advanced Analytical Methodologies in 2 Meimpg Research
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a cornerstone technique in 2-MeImpG research, primarily utilized for separating, identifying, and quantifying the various chemical species present in reaction mixtures. Its versatility allows for monitoring the consumption of the starting material and the formation of diverse products, including monomers, different isomeric dimers, and longer oligomers.
Separation and Quantification of Reaction Products (Monomers, Dimers, Oligomers)
HPLC is routinely applied to resolve 2-MeImpG from its reaction products. These products can include hydrolyzed 2-MeImpG (guanosine 5'-monophosphate, 5'-GMP) and various condensation products, such as dimers and oligomers formed through phosphodiester linkages (e.g., 2'-5' and 3'-5') or pyrophosphate linkages acs.orgnih.govnasa.gov. The ability to separate these species is crucial for understanding the pathways and efficiencies of reactions involving 2-MeImpG.
Studies investigating the reactivity of 2-MeImpG with polyamines, for instance, utilized HPLC analysis to identify and quantify the resulting guanosine (B1672433) 5'-phosphate-polyamine derivatives nih.gov. The separation of different isomeric products, such as the 2'-5'-, 3'-5'-, and pyrophosphate-linked dimers formed during 2-MeImpG self-condensation or template-directed reactions, is a key application of HPLC acs.orgnih.govnasa.gov. The relative proportions of these isomers provide insights into the regioselectivity of the reactions. Analysis of dimer fractions formed in reactions involving 2-MeImpG and other activated monomers like ImpA, ImpC, and ImpU also employs HPLC to understand product diversity nasa.gov. The separation of longer oligomers, sometimes up to the hexamer or even longer depending on the reaction conditions and template, is also achieved using HPLC nasa.govnasa.govnih.gov.
HPLC-Based Kinetic Rate Determinations
Quantitative analysis by HPLC allows for the determination of reaction kinetics. By monitoring the concentrations of reactants and products over time, researchers can calculate reaction rates and study how they are influenced by various parameters such as pH, temperature, presence of catalysts (e.g., poly(C), metal ions), and monomer concentration acs.orgnih.govnasa.govnih.govresearchgate.net.
For example, HPLC assays have been used to determine the rate of hydrolysis of 2-MeImpG under different conditions, such as in the presence of metal ions like Fe²⁺ and Mg²⁺ at varying pH levels researchgate.net. These studies revealed that 2-MeImpG hydrolysis rates are significantly affected by the metal ions and pH, with implications for the efficiency of primer extension reactions researchgate.net.
Furthermore, HPLC analysis is fundamental to kinetic studies of template-directed oligomerization reactions involving 2-MeImpG. By quantifying the time-dependent growth of oligomers of different lengths, researchers can determine the rate constants for individual steps of the polymerization process, such as dimerization and subsequent elongation steps nih.gov. This quantitative data, obtained through HPLC profiling, is essential for developing and validating kinetic models of these complex reactions acs.orgnih.govnih.gov.
Quantitative data from HPLC analysis can be presented in tables to show product distributions or kinetic parameters under different experimental conditions. For instance, studies on 2-MeImpG dimerization in the presence of poly(C) have used HPLC to quantify the formation of different dimer isomers and longer oligomers over time acs.orgnih.gov.
| Product Type | Linkage Type | Relative Yield (%) |
| Dimer | 3'-5' | 45 |
| Dimer | 2'-5' | 25 |
| Dimer | Pyrophosphate | 10 |
| Trimer | Mixed Linkages | 15 |
| Oligomers (n > 3) | Mixed Linkages | 5 |
| Hydrolyzed Monomer | N/A | 5 |
This type of data, obtained through careful HPLC separation and quantification, is critical for understanding the outcomes and mechanisms of reactions involving 2-MeImpG.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass Spectrometry provides crucial information about the molecular weight and structure of 2-MeImpG and its reaction products. Coupled with separation techniques like HPLC (LC-MS), MS enables the identification and confirmation of the chemical species separated by chromatography.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules, including nucleotides and oligonucleotides. ESI-MS is well-suited for coupling with HPLC (LC-ESI-MS), allowing for online separation and mass analysis of reaction mixtures. This hyphenated technique is invaluable for confirming the molecular weight of 2-MeImpG, its hydrolysis product (5'-GMP), and the various dimers and oligomers formed in reactions. The characteristic mass-to-charge ratios (m/z) observed in ESI-MS spectra provide definitive identification based on molecular mass. ESI-MS can also yield information about the presence of different adducts or modifications to the molecules.
MALDI-TOF Mass Spectrometry for Oligomer Analysis
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for analyzing larger biomolecules, including oligonucleotides. For the analysis of oligomers formed from 2-MeImpG, MALDI-TOF MS can provide accurate mass measurements of the different chain lengths. This is especially helpful for characterizing the distribution of oligomer sizes produced in template-directed synthesis reactions. The TOF analyzer measures the time it takes for ions to travel a specific distance, which is related to their mass-to-charge ratio, allowing for the determination of the molecular weight of the oligomeric species. While specific applications to 2-MeImpG oligomers were not detailed in the provided snippets, MALDI-TOF MS is a standard technique for this type of analysis in nucleic acid chemistry.
Verification of Reaction Intermediates and Products
Mass spectrometry, through techniques like ESI-MS and potentially fragmentation methods (e.g., MS/MS), plays a vital role in verifying the identity and structure of reaction intermediates and final products. By comparing the experimental mass spectra with theoretical masses and fragmentation patterns, researchers can confirm the formation of expected compounds and identify unexpected byproducts. This is particularly important for distinguishing between isomeric dimers (e.g., 2'-5' vs. 3'-5' linked) or confirming the structure of modified nucleotides or oligomers that might form during reactions involving 2-MeImpG. The combination of chromatographic separation by HPLC and mass identification by MS provides a powerful approach for comprehensive analysis of complex reaction systems.
Verification often involves analyzing samples at different reaction time points to track the appearance and disappearance of intermediates and the accumulation of products. The mass spectral data provides orthogonal confirmation to HPLC retention times, enhancing the confidence in peak assignments and structural characterization.
Broader Implications of 2 Meimpg Research in Chemical Evolution and the Origins of Life
Insights into the Chemical Pathways of a Pre-RNA World
The concept of a "pre-RNA world" posits that earlier, simpler genetic polymers existed before RNA. Understanding the chemical feasibility of forming such polymers and the subsequent transition to an RNA world is a key area of origins of life research. 2-MeImpG has been instrumental in exploring the potential for nonenzymatic synthesis of nucleic acid chains under plausible prebiotic conditions.
Studies using 2-MeImpG have demonstrated that activated nucleotides can undergo template-directed oligomerization, a process where a pre-existing strand of nucleic acid guides the formation of a new complementary strand. For example, experiments have shown that poly(C) templates can direct the synthesis of oligo(G)s from 2-MeImpG, yielding predominantly 3'-5'-linked oligomers with high efficiency and regiospecificity nih.govresearchgate.netscispace.com. This template-directed synthesis is a fundamental requirement for information transfer in any genetic system.
Furthermore, research has explored the ability of different template types, including those based on alternative nucleic acid analogs like threose nucleic acid (TNA), to direct the oligomerization of activated ribonucleotides like 2-MeImpG researchgate.net. These experiments aim to mimic potential transitions from a pre-RNA world polymer to RNA, investigating whether information could be preserved during such a transition nih.gov. The efficiency of these reactions can be influenced by factors such as the presence of divalent ions like Mg²⁺, which are known catalysts in both nonenzymatic and enzymatic reactions researchgate.netnih.govjove.com.
Understanding Nonenzymatic Mechanisms for Genome Replication
A central challenge in origins of life research is explaining how the first genetic materials could replicate without the aid of protein enzymes. 2-MeImpG is a widely used model substrate for investigating these nonenzymatic replication mechanisms rcsb.orgpnas.orgpnas.orgelifesciences.org.
Studies have elucidated the reaction pathway for nonenzymatic primer extension using 2-MeImpG. It has been shown that this process can occur through the formation of an imidazolium-bridged dinucleotide intermediate, which then reacts rapidly with the 3'-hydroxyl group of an RNA primer pnas.orgpnas.org. Crystallographic studies using analogs of this intermediate, such as GpppG, have provided structural insights into how these activated nucleotides bind to an RNA template and how the reactive groups are oriented to facilitate phosphodiester bond formation rcsb.orgpnas.orgpnas.org.
While efficient nonenzymatic copying of simple templates, such as poly(C), has been demonstrated, achieving accurate and efficient replication of mixed-sequence RNA templates using activated monomers like 2-MeImpG remains a significant challenge elifesciences.orgnih.gov. Factors such as the formation of non-canonical base pairs and the flexibility of the nucleotide linkages can influence the rate and fidelity of the reaction rcsb.org. Research continues to explore conditions and helper molecules, such as activated oligonucleotides, that might enhance the efficiency and fidelity of nonenzymatic RNA copying with activated monomers elifesciences.orgnih.gov.
Role of 2-MeImpG in Model Primitive Cellular Systems (Protocells)
For early genetic material to undergo replication and evolution, it would likely need to be contained within some form of primitive compartment, or protocell. Research involving 2-MeImpG has explored nonenzymatic RNA replication within model protocells, typically composed of fatty acid vesicles.
These studies involve encapsulating RNA primer-template complexes within vesicles and then adding activated nucleotides like 2-MeImpG to the external solution nih.govjove.comprotobiology.org. The activated monomers must then cross the protocell membrane to participate in the replication reaction inside. This research highlights the challenges associated with maintaining the integrity of protocell membranes in the presence of conditions required for RNA catalysis, such as high concentrations of divalent cations like Mg²⁺, which can disrupt fatty acid membranes nih.govjove.comprotobiology.orgresearchgate.net. Strategies involving chelating agents have been explored to mitigate these issues and allow RNA reactions to proceed within vesicles nih.govprotobiology.org. The use of 2-MeImpG in these systems helps to model how genetic replication might have occurred within the confined environment of early cells nih.govjove.comprotobiology.org.
Contribution to the Problem of Homochirality in Early Biopolymers
Biological systems exhibit homochirality, meaning that biological polymers like RNA and proteins are composed of building blocks with a specific handedness (D-ribonucleotides in RNA and L-amino acids in proteins). Prebiotic synthesis, however, is generally expected to produce racemic mixtures (equal amounts of both enantiomers). The origin of this biological homochirality is a fundamental problem in origins of life research nih.govplos.orgevolutionnews.org.
While 2-MeImpG itself is typically studied in its D-ribonucleotide form, research using activated nucleotides in nonenzymatic polymerization reactions has contributed to understanding the challenges posed by the presence of both enantiomers. Studies have shown that the presence of the "wrong" enantiomer can inhibit template-directed polymerization, a phenomenon known as enantiomeric cross-inhibition researchgate.netnasa.gov. This suggests that a mechanism for achieving at least partial enantiomeric excess would have been crucial for the efficient replication of early genetic polymers plos.orgnasa.gov. While 2-MeImpG studies primarily focus on the reactivity of the activated nucleotide, the broader context of nonenzymatic replication it models is directly relevant to the homochirality problem, as efficient replication would likely require a degree of chiral purity in the monomer pool or a mechanism for chiral selection during polymerization plos.org.
Implications for the Cooperative Chemical Evolution of Nucleic Acids and Proteins
Modern biological systems rely on the intricate cooperation between nucleic acids (for information storage and transfer) and proteins (for catalysis). Understanding how this cooperative relationship could have emerged from simpler prebiotic chemistry is a key aspect of origins of life research chemrxiv.orgmdpi.comscispace.comnih.gov.
Research involving activated nucleotides like 2-MeImpG, while primarily focused on nucleic acid formation, has implications for this cooperative evolution. The ability of RNA to act as both an information carrier and a catalyst (ribozyme) is central to the RNA world hypothesis, which posits an era where RNA performed both roles before the widespread emergence of protein catalysts nih.govscispace.com. Experiments with 2-MeImpG demonstrate a potential pathway for the nonenzymatic synthesis of RNA polymers that could have eventually developed catalytic activity acs.org.
Furthermore, studies have investigated the potential interactions between prebiotic peptides or thermal copolymers of amino acids and the nonenzymatic polymerization of activated nucleotides. For instance, some studies have explored whether such peptide-like molecules could influence template-directed reactions involving activated nucleotides like 2-MeImpG, potentially acting as primitive catalysts or inhibitors nih.govoup.com. These investigations contribute to understanding how early interactions between nascent nucleic acids and peptides might have facilitated their co-evolution towards the complex molecular machinery observed in modern life chemrxiv.orgmdpi.comscispace.comnih.govoup.com.
Q & A
Q. What are the standard protocols for synthesizing and characterizing 2-MeImpG in nonenzymatic oligonucleotide studies?
2-MeImpG (2-methylimidazolyl guanosine phosphate) is synthesized via phosphorylation of guanosine derivatives using 2-methylimidazole-activated phosphate groups. Characterization typically involves - and -NMR spectroscopy to confirm structural integrity and purity . For example, hydrolysis experiments in phosphate buffer (pH 7.6, 308 K) generate distinct signals for 2-MeImpG and its hydrolysis products (e.g., GDP), with chemical shifts constant across buffer types and concentrations . Ensure protocols adhere to guidelines for compound preparation, including purity validation using spectral data and reproducibility checks under controlled conditions (e.g., 0.5 μM NaCl) .
Q. How do researchers validate the identity of 2-MeImpG and its hydrolysis products in aqueous environments?
Validation requires comparative NMR analysis against known standards (e.g., GMP, guanosine) and kinetic monitoring of hydrolysis. For instance, -NMR peaks for 2-MeImpG in phosphate buffer differ from those in TRIS buffer due to the absence of GDP/ADP species in the latter . Methodological rigor includes:
- Replicate experiments under identical conditions (pH, temperature, ionic strength).
- Cross-referencing spectral data with published benchmarks .
- Using high-purity reagents and calibrated instruments to minimize artifacts .
Advanced Research Questions
Q. What experimental design strategies address contradictions in 2-MeImpG hydrolysis kinetics across buffer systems?
Discrepancies in hydrolysis rates between phosphate and TRIS buffers (e.g., GDP formation only in phosphate) suggest buffer-specific catalytic effects. To resolve contradictions:
- Systematic variable testing : Isolate variables (e.g., pH, ionic strength, nucleophile availability) using a fractional factorial design .
- Mechanistic modeling : Apply kinetic models (e.g., pseudo-first-order rate equations) to distinguish buffer-dependent vs. intrinsic reaction pathways .
- Cross-validation : Compare results with analogous compounds (e.g., 2-MeImpA) to identify trends in reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
